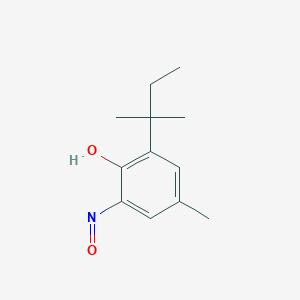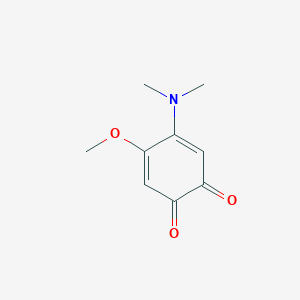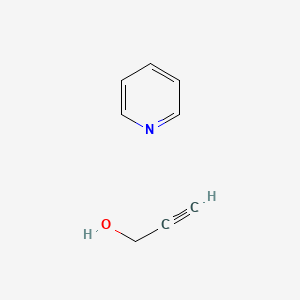
1,1'-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is an organic compound characterized by the presence of two nitrobenzene groups attached to a 2,3-dichlorobutane backbone. This compound is notable for its unique structural features, which include two chiral centers and the potential for meso forms. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) typically involves the reaction of 2,3-dichlorobutane with 4-nitrobenzene derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,3-dichlorobutane is reacted with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1’-(2,3-Diaminobutane-2,3-diyl)bis(4-nitrobenzene).
Substitution: Formation of 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene).
Applications De Recherche Scientifique
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atoms can also participate in substitution reactions, potentially modifying the activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(2,3-Dibromobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Difluorobutane-2,3-diyl)bis(4-nitrobenzene)
Uniqueness
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is unique due to the presence of chlorine atoms, which can undergo specific substitution reactions not possible with other halogens. Additionally, the compound’s chiral centers and potential for meso forms add to its distinctiveness in stereochemical studies.
Propriétés
Numéro CAS |
61185-61-3 |
|---|---|
Formule moléculaire |
C16H14Cl2N2O4 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
1-[2,3-dichloro-3-(4-nitrophenyl)butan-2-yl]-4-nitrobenzene |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-15(17,11-3-7-13(8-4-11)19(21)22)16(2,18)12-5-9-14(10-6-12)20(23)24/h3-10H,1-2H3 |
Clé InChI |
STBGOXNUOGEMJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(C)(C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)




![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

